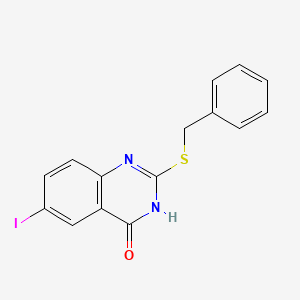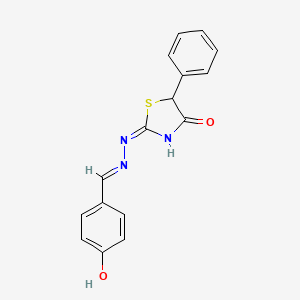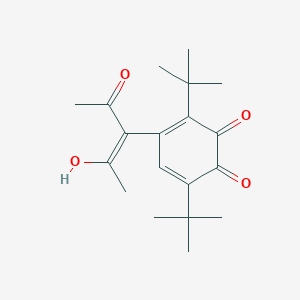![molecular formula C22H17IN2O2 B6076143 N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide, also known as compound 13, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has a molecular weight of 456.2 g/mol.
Mécanisme D'action
The mechanism of action of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of cancer, inflammatory diseases, and neurodegenerative diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to inhibit the activity of various enzymes and proteins that are involved in these signaling pathways, such as NF-κB, COX-2, and β-amyloid.
Biochemical and Physiological Effects
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to have various biochemical and physiological effects in animal models. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models of inflammatory diseases. In addition, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to reduce the levels of β-amyloid and tau proteins in animal models of Alzheimer's disease. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to reduce the levels of various cancer biomarkers in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has several advantages for lab experiments. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is stable and can be easily synthesized in high yield and high purity. In addition, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has low toxicity, which makes it suitable for in vivo studies. However, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has some limitations for lab experiments. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is not water-soluble, which makes it difficult to administer to animals. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has poor bioavailability, which limits its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. One direction is to optimize the synthesis method to improve the bioavailability of the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. Another direction is to study the pharmacokinetics and pharmacodynamics of the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide in animal models. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide can be studied in combination with other drugs to enhance its therapeutic potential. Finally, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide can be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has a well-defined synthesis method and has several advantages for lab experiments. However, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has some limitations for lab experiments, and further studies are needed to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with N-(2-bromoethyl)aniline in the presence of a palladium catalyst. The resulting N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is then reacted with N-phenylisocyanate to yield N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. The synthesis method has been optimized to yield high purity and high yield of the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide.
Applications De Recherche Scientifique
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2O2/c23-19-14-8-7-13-18(19)21(26)25-20(15-16-9-3-1-4-10-16)22(27)24-17-11-5-2-6-12-17/h1-15H,(H,24,27)(H,25,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVVWMGPKMLSKP-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)

![2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6076074.png)

![3-ethyl-2-[(1-ethyl-6-methyl-2(1H)-quinolinylidene)methyl]-5-hydroxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B6076084.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)

![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![N-cyclopropyl-3-[1'-(4-fluoro-2-methylphenyl)-1,4'-bipiperidin-3-yl]propanamide](/img/structure/B6076147.png)
![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6076149.png)
![6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6076156.png)